(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide
Description
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with a 3-allyl group, a 6-sulfamoyl moiety, and a 4-isopropoxybenzamide substituent. The Z-configuration denotes the spatial arrangement of substituents around the imine double bond.
Properties
IUPAC Name |
4-propan-2-yloxy-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-4-11-23-17-10-9-16(29(21,25)26)12-18(17)28-20(23)22-19(24)14-5-7-15(8-6-14)27-13(2)3/h4-10,12-13H,1,11H2,2-3H3,(H2,21,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSGDDFEJDWEKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This step often starts with the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzo[d]thiazole ring.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, typically using allyl bromide in the presence of a base such as potassium carbonate.
Sulfamoylation: The sulfamoyl group is introduced through a reaction with sulfamoyl chloride in the presence of a base like triethylamine.
Formation of the Ylidene Linkage: This involves the condensation of the benzo[d]thiazole derivative with an appropriate aldehyde or ketone to form the ylidene linkage.
Attachment of the Isopropoxybenzamide Moiety: This final step involves the reaction of the intermediate compound with 4-isopropoxybenzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the ylidene linkage or the sulfamoyl group, potentially leading to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzene rings or the allyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for more extensive oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include epoxides, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In industry, the compound may be used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics. It could also serve as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Benzo[d]thiazole Derivatives
The benzo[d]thiazole scaffold is shared with several compounds in the evidence:
- STING Agonist (): Contains a benzo[d]thiazole ring with carbamoyl and 3-hydroxypropoxy groups. Unlike the target compound, this derivative includes a pyridinylamino substituent, which may enhance solubility and target specificity for immunomodulatory pathways.
- Compound 1007540-88-6 () : Features a 4-(azepan-1-ylsulfonyl)benzamide group and a 3-ethyl-4-fluorobenzo[d]thiazole. The azepane ring introduces conformational flexibility, while the fluorine atom may improve metabolic stability compared to the target’s allyl group.
Thiadiazole Derivatives ()
Compounds like 4g and 4h (N-[3-aryl-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamides) share a benzamide moiety but replace the benzo[d]thiazole with a thiadiazole core.
Functional Group Comparison
Biological Activity
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a thiazole ring, a sulfonamide group, and an isopropoxybenzamide moiety, which contribute to its diverse pharmacological properties, including antibacterial and anticancer activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 373.43 g/mol. The structure includes:
- Thiazole Ring : Known for antimicrobial and anticancer properties.
- Sulfamoyl Group : Commonly associated with antibacterial effects.
- Isopropoxy Group : Enhances solubility and stability.
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The mechanism is thought to involve:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cellular processes, leading to cytotoxic effects in cancer cells.
- Antibacterial Activity : It is believed to disrupt bacterial cell wall synthesis by binding to enzymes involved in peptidoglycan synthesis, similar to other sulfonamide derivatives.
Anticancer Activity
Recent studies have demonstrated the potential anticancer effects of this compound against various cancer cell lines. For instance:
- Cell Line Studies : In vitro assays indicated that the compound exhibits significant cytotoxicity against human cancer cell lines such as HCC827 and NCI-H358, with IC50 values reported at approximately 6.26 μM and 6.48 μM, respectively .
| Cell Line | IC50 Value (μM) | Assay Type |
|---|---|---|
| HCC827 | 6.26 ± 0.33 | 2D |
| NCI-H358 | 6.48 ± 0.11 | 2D |
| HCC827 | 20.46 ± 8.63 | 3D |
| NCI-H358 | 16.00 ± 9.38 | 3D |
The compound's effectiveness was higher in two-dimensional assays compared to three-dimensional assays, indicating its potential for further development as an antitumor agent.
Antibacterial Activity
The sulfonamide group within the compound suggests strong antibacterial properties. Preliminary studies have shown that it possesses activity against various bacterial strains, making it a candidate for antibiotic development.
Case Studies
- Study on Antitumor Activity : A recent investigation focused on the synthesis of novel benzo[d]thiazole derivatives, including our compound, revealed promising antitumor activity across multiple cell lines, indicating a viable pathway for developing new cancer therapies .
- Antibacterial Efficacy : Another study highlighted the antibacterial efficacy of similar thiazole compounds against resistant bacterial strains, suggesting that modifications to the current compound could enhance its therapeutic profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
